
3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate is an organic compound that features a brominated allyl group and a trichloroethanimidate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 3-bromoprop-2-en-1-ol with 2,2,2-trichloroethanimidoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the allyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Addition Reactions: The double bond in the allyl group can undergo addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., hydrochloric acid) are used in addition reactions.
Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Addition Products: Halogenated or hydrogenated derivatives of the allyl group.
Oxidation Products: Epoxides and other oxygenated compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate involves its reactivity with various nucleophiles and electrophiles The bromine atom in the allyl group is a good leaving group, making the compound highly reactive in substitution reactions The double bond in the allyl group also makes it susceptible to addition reactions with electrophiles
Vergleich Mit ähnlichen Verbindungen
3-Bromoprop-2-yn-1-yl 2,2,2-trichloroethanimidate: Similar structure but with a triple bond instead of a double bond in the allyl group.
3-Bromoprop-1-en-2-ylbenzene: Similar structure but with a benzene ring instead of the trichloroethanimidate moiety.
Uniqueness: 3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate is unique due to the presence of both a brominated allyl group and a trichloroethanimidate moiety
Eigenschaften
CAS-Nummer |
652993-19-6 |
|---|---|
Molekularformel |
C5H5BrCl3NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3-bromoprop-2-enyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C5H5BrCl3NO/c6-2-1-3-11-4(10)5(7,8)9/h1-2,10H,3H2 |
InChI-Schlüssel |
MUFHYWLVGNPWQS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=CBr)OC(=N)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


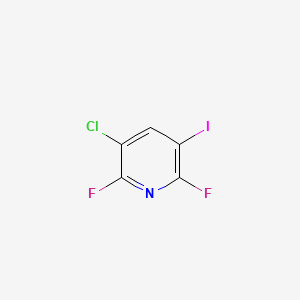
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
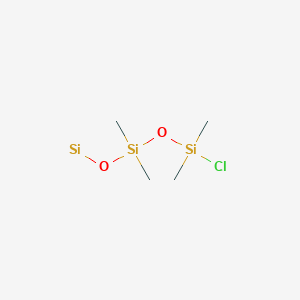
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
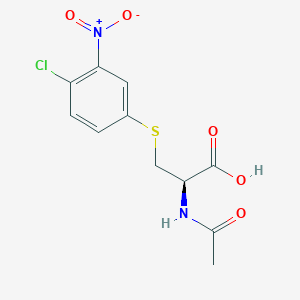
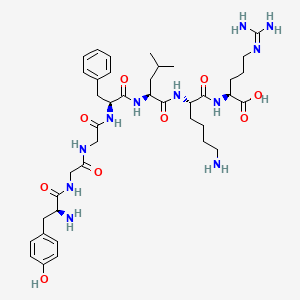
![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
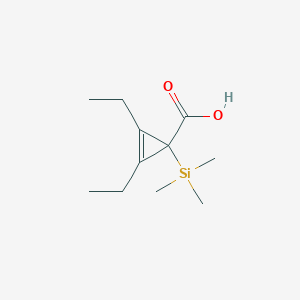
![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene](/img/structure/B12528768.png)
![2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12528774.png)
